molecular formula C23H22N4O3 B12164366 N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12164366
M. Wt: 402.4 g/mol
InChI Key: SPUQQCDYMHAFAX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Pyridazinone Ring Formation: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Final Coupling: The final step involves coupling the indole moiety with the pyridazinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to tryptophan-binding sites, while the pyridazinone ring could interact with other active sites, leading to inhibition or activation of certain biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of an indole moiety, a methoxyphenyl group, and a pyridazinone ring, which confer specific chemical and biological properties not found in simpler aromatic compounds.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyridazinone structure, which is known for its diverse biological activities. The presence of both the indole and pyridazine rings suggests potential interactions with various biological targets.

1. Anticancer Activity

Research indicates that compounds containing indole and pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar indole-based compounds can inhibit cancer cell proliferation in various human cancer cell lines such as SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and DU-145 (prostate cancer) .

Table 1: Cytotoxicity of Indole-Based Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound ASK-OV-35.2Inhibition of tubulin assembly
Compound BNCI-H4603.8Induction of apoptosis
Compound CDU-1454.5Inhibition of cell cycle progression

2. Antimicrobial Activity

Pyridazine derivatives have been reported to possess antimicrobial properties, exhibiting effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Pyridazine Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus0.5 µg/mL
Compound EEscherichia coli1.0 µg/mL
Compound FCandida albicans0.75 µg/mL

3. Anti-inflammatory and Analgesic Effects

Indole and pyridazine derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially leading to analgesic effects .

Case Study: Anti-inflammatory Effects

In a study involving animal models, a related pyridazine compound was administered to assess its anti-inflammatory effects in an induced arthritis model. The results demonstrated a significant reduction in inflammatory markers and pain scores compared to controls.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways: Indoles are known to influence pathways like the PI3K/Akt and MAPK signaling cascades, which are vital for cell survival and proliferation.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-19-7-4-6-18(15-19)20-9-10-23(29)27(25-20)16-22(28)24-12-14-26-13-11-17-5-2-3-8-21(17)26/h2-11,13,15H,12,14,16H2,1H3,(H,24,28)

InChI Key

SPUQQCDYMHAFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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